LL-K9-3

Targeted protein degradation Prostate cancer CDK9 inhibition

LL-K9-3 is a synthetic small-molecule degrader based on hydrophobic tagging (HyT) technology, specifically designed to induce simultaneous degradation of the CDK9-cyclin T1 heterodimeric complex. It comprises the CDK9 inhibitor SNS-032 (BMS-387032) conjugated via a glycol linker to a hydrophobic adamantane-derived tag.

Molecular Formula C31H49N5O6S3
Molecular Weight 684.0 g/mol
Cat. No. B15135776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLL-K9-3
Molecular FormulaC31H49N5O6S3
Molecular Weight684.0 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OCC(=O)NCCS(=O)(=O)N2CCC(CC2)C(=O)NC3=NC=C(S3)SCC4=NC=C(O4)C(C)(C)C)C(C)C
InChIInChI=1S/C31H49N5O6S3/c1-20(2)23-8-7-21(3)15-24(23)41-18-26(37)32-11-14-45(39,40)36-12-9-22(10-13-36)29(38)35-30-34-17-28(44-30)43-19-27-33-16-25(42-27)31(4,5)6/h16-17,20-24H,7-15,18-19H2,1-6H3,(H,32,37)(H,34,35,38)/t21-,23+,24-/m1/s1
InChIKeyNPRIWHDFWDSJRZ-YFNKSVMNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

LL-K9-3: Selective HyT-Based Degrader of the CDK9-Cyclin T1 Complex for Targeted Protein Degradation Research


LL-K9-3 is a synthetic small-molecule degrader based on hydrophobic tagging (HyT) technology, specifically designed to induce simultaneous degradation of the CDK9-cyclin T1 heterodimeric complex [1]. It comprises the CDK9 inhibitor SNS-032 (BMS-387032) conjugated via a glycol linker to a hydrophobic adamantane-derived tag [2]. LL-K9-3 was developed as a research tool to investigate transcriptional addiction in cancers driven by androgen receptor (AR) and c-Myc oncogenic programs, demonstrating degradation DC₅₀ values of 662 nM for CDK9 and 589 nM for cyclin T1 in 22RV1 prostate cancer cells following 24-hour treatment .

Why Generic Substitution of CDK9 Inhibitors or CDK9-Only PROTACs with LL-K9-3 Fails: A Procurement Risk Analysis


Substituting LL-K9-3 with a conventional CDK9 inhibitor (e.g., SNS-032, NVP-2, AZD4573) or a CDK9-only PROTAC (e.g., THAL-SNS-032) fundamentally alters the experimental outcome and invalidates cross-study comparisons for three reasons. First, LL-K9-3 is the only commercially available tool that degrades the intact CDK9-cyclin T1 heterodimer via hydrophobic tagging, whereas inhibitors block kinase activity without eliminating the protein complex and PROTACs typically degrade CDK9 alone [1]. Second, the synchronous degradation of both CDK9 and cyclin T1 produces downstream transcriptional suppression effects that cannot be replicated by CDK9 inhibition or CDK9-only degradation [2]. Third, LL-K9-3 demonstrates superior suppression of AR-driven oncogenic transcriptional programs compared to both its parental inhibitor SNS-032 and the CDK9 PROTAC THAL-SNS-032 in the same 22RV1 prostate cancer model . Procuring a generic alternative without verifying these specific functional outcomes introduces uncontrolled variables that compromise data reproducibility and mechanistic interpretation.

LL-K9-3 Quantitative Differentiation Evidence: Head-to-Head Comparison Data Versus SNS-032 and THAL-SNS-032


LL-K9-3 Demonstrates 4-Fold Superior Anti-Proliferative Potency Versus Parental CDK9 Inhibitor SNS-032 in 22RV1 Prostate Cancer Cells

In a direct head-to-head comparison, LL-K9-3 exhibited significantly enhanced anti-proliferative activity compared to its parental CDK9 inhibitor SNS-032 [1]. Following 5-day treatment in 22RV1 prostate cancer cells, LL-K9-3 achieved an IC₅₀ of 95 nM, representing a 4-fold improvement in potency over SNS-032, which demonstrated an IC₅₀ of 384 nM under identical conditions . This quantitative difference demonstrates that converting the SNS-032 inhibitor scaffold into a HyT-based degrader substantially amplifies anti-proliferative efficacy beyond what inhibition alone can achieve.

Targeted protein degradation Prostate cancer CDK9 inhibition

LL-K9-3 Achieves Superior Suppression of AR-Driven Oncogenic Transcriptional Programs Versus CDK9 PROTAC THAL-SNS-032

When compared against the monomeric CDK9 PROTAC THAL-SNS-032, LL-K9-3 exerted stronger inhibitory effects on several intrinsic target genes of androgen receptor (AR) [1]. This cross-study comparable evidence shows that the HyT-mediated synchronous degradation of both CDK9 and cyclin T1 produces transcriptional suppression outcomes that are more pronounced than those achieved by CDK9 degradation alone via PROTAC technology [2]. The enhanced suppression of AR-driven oncogenic transcriptional programs is attributed to LL-K9-3's unique mechanism of degrading the intact CDK9-cyclin T1 heterodimer, rather than eliminating only the CDK9 kinase subunit [3].

AR signaling Transcriptional addiction PROTAC comparison

LL-K9-3 Exhibits High Selectivity with No Detectable Degradation of Six Other CDK Family Members

LL-K9-3 was profiled against a panel of seven CDK family members (CDK1, 2, 4, 5, 6, 7, and 9) and three cyclins (cyclin E1, H, and T2) . Under conditions where CDK9 and cyclin T1 were robustly degraded (DC₅₀ = 662 nM and 589 nM, respectively), LL-K9-3 exhibited no detectable degradation of CDK1, CDK2, CDK4, CDK5, CDK6, or CDK7, nor did it affect cyclin E1, cyclin H, or cyclin T2 levels . This selectivity profile is a class-level inference based on the HyT degradation mechanism: the hydrophobic tag is appended to a CDK9-directed inhibitor scaffold and requires ternary complex formation for degradation, a process that does not occur with other CDKs lacking the specific binding interface [1].

Kinase selectivity CDK family Off-target profiling

LL-K9-3 Induces Synchronous Degradation of Both CDK9 and Cyclin T1 with Comparable DC₅₀ Values

Quantitative proteomics analysis revealed that LL-K9-3 induces selective and synchronous degradation of both CDK9 and cyclin T1 proteins [1]. The DC₅₀ values measured were 662 nM for CDK9 and 589 nM for cyclin T1 following 24-hour treatment in 22RV1 cells, demonstrating that both components of the heterodimer are degraded with comparable potency . This synchronous degradation is a distinguishing feature of the HyT mechanism: the hydrophobic tag promotes recruitment of the protein quality control machinery to the intact CDK9-cyclin T1 complex, leading to coordinated elimination of both subunits rather than selective degradation of only the kinase .

Heterodimer degradation Synchronous degradation Target engagement

LL-K9-3 Application Scenarios: Validated Research Use Cases Based on Quantitative Evidence


Investigating AR-Driven Transcriptional Addiction in Prostate Cancer Models

Researchers studying androgen receptor (AR)-driven transcription in prostate cancer should select LL-K9-3 over alternative CDK9 tools based on direct comparative evidence [1]. LL-K9-3 reduces AR and c-Myc protein expression in 22RV1 cells and suppresses AR-driven oncogenic transcriptional programs more effectively than both the parental inhibitor SNS-032 and the CDK9 PROTAC THAL-SNS-032 . For experiments requiring maximum suppression of AR target genes (e.g., KLK3/PSA, TMPRSS2), LL-K9-3 provides superior efficacy that cannot be achieved with CDK9-only degraders or inhibitors [2].

Evaluating Functional Consequences of CDK9-Cyclin T1 Heterodimer Elimination

For experiments designed to assess the biological consequences of eliminating the intact CDK9-cyclin T1 heterodimer (rather than merely inhibiting kinase activity or degrading CDK9 alone), LL-K9-3 is the only commercially available tool that achieves this outcome [1]. Its HyT-based mechanism induces synchronous degradation of both CDK9 (DC₅₀ = 662 nM) and cyclin T1 (DC₅₀ = 589 nM) in 22RV1 cells while sparing six other CDK family members . This enables clean dissection of heterodimer-specific functions without confounding effects from inhibition or degradation of related kinases [2].

Comparative Studies of Degrader Versus Inhibitor Efficacy in Transcriptionally Addicted Cancers

LL-K9-3 is uniquely positioned as a positive control or comparator compound in studies examining degrader-versus-inhibitor efficacy, because it is derived directly from the CDK9 inhibitor SNS-032 and enables direct paired comparisons using the same chemical scaffold [1]. The 4-fold improvement in anti-proliferative IC₅₀ (95 nM for LL-K9-3 vs. 384 nM for SNS-032 in 22RV1 cells after 5 days) provides a quantifiable benchmark for evaluating the added value of the degradation mechanism over inhibition alone . This paired inhibitor-degrader set is ideal for dissecting whether observed phenotypes arise from loss of kinase activity or loss of the protein complex itself [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for LL-K9-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.